Cas no 1025633-09-3 (2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile)

2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile structure
1025633-09-3 structure
商品名:2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
CAS番号:1025633-09-3
MF:C17H19N3O2S
メガワット:329.416662454605
MDL:MFCD00245382
CID:5036080

2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile 化学的及び物理的性質

名前と識別子

    • 2-((TERT-BUTYL)SULFONYL)-3-((2-METHYL(4-QUINOLYL))AMINO)PROP-2-ENENITRILE
    • (2E)-2-(2-methylpropane-2-sulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
    • 2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
    • MDL: MFCD00245382
    • インチ: 1S/C17H19N3O2S/c1-12-9-16(14-7-5-6-8-15(14)20-12)19-11-13(10-18)23(21,22)17(2,3)4/h5-9,11H,1-4H3,(H,19,20)/b13-11+
    • InChIKey: QWDGHMITZRRHTI-ACCUITESSA-N
    • ほほえんだ: S(/C(/C#N)=C/NC1C=C(C)N=C2C=CC=CC=12)(C(C)(C)C)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 604
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 91.2

2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB161662-10 g
2-((tert-Butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
1025633-09-3
10g
€482.50 2023-05-08
Key Organics Ltd
MS-10009-1MG
(2E)-2-(2-methylpropane-2-sulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1025633-09-3 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-10009-100MG
(2E)-2-(2-methylpropane-2-sulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1025633-09-3 >90%
100mg
£146.00 2025-02-08
abcr
AB161662-5 g
2-((tert-Butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
1025633-09-3
5g
€377.50 2023-05-08
abcr
AB161662-1 g
2-((tert-Butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
1025633-09-3
1g
€211.30 2023-05-08
abcr
AB161662-10g
2-((tert-Butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile; .
1025633-09-3
10g
€482.50 2024-06-10
Key Organics Ltd
MS-10009-50MG
(2E)-2-(2-methylpropane-2-sulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1025633-09-3 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
MS-10009-5MG
(2E)-2-(2-methylpropane-2-sulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1025633-09-3 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
MS-10009-20MG
(2E)-2-(2-methylpropane-2-sulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
1025633-09-3 >90%
20mg
£76.00 2023-04-18
abcr
AB161662-5g
2-((tert-Butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile; .
1025633-09-3
5g
€377.50 2024-06-10

2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile 関連文献

Related Articles

2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrileに関する追加情報

Comprehensive Analysis of 2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile (CAS No. 1025633-09-3)

In the realm of organic chemistry and pharmaceutical research, 2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile (CAS No. 1025633-09-3) has emerged as a compound of significant interest. This molecule, characterized by its unique sulfonyl and quinoline moieties, is widely studied for its potential applications in medicinal chemistry and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity or physicochemical properties.

The compound's tert-butyl sulfonyl group contributes to its stability and solubility, making it a valuable intermediate in synthetic pathways. Meanwhile, the 2-methyl-4-quinolyl segment is known for its role in binding to biological targets, a feature that has sparked investigations into its use as a scaffold for drug discovery. Recent studies have explored its potential in modulating enzyme activity or protein-protein interactions, aligning with the growing demand for small-molecule inhibitors in therapeutic development.

From a synthetic perspective, 2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile exemplifies modern trends in green chemistry. Researchers are optimizing its preparation to minimize waste and energy consumption, addressing broader concerns about sustainable laboratory practices. Computational tools like molecular docking and QSAR modeling are frequently employed to predict its behavior, reflecting the integration of AI-driven drug design in contemporary research.

The compound's nitrile functionality further expands its utility, serving as a handle for click chemistry or other bioconjugation strategies. This attribute resonates with the pharmaceutical industry's focus on targeted drug delivery systems. As interest in precision medicine grows, derivatives of this molecule are being evaluated for their ability to selectively interact with disease-specific biomarkers.

Analytical characterization of CAS No. 1025633-09-3 typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography. These methods not only confirm structural integrity but also provide insights into conformational preferences that could influence biological activity. The compound's chromatographic behavior is another area of study, particularly for researchers developing analytical methods for complex heterocyclic compounds.

In material science applications, the conjugated system present in this molecule has drawn attention for potential use in organic electronics. Its ability to participate in charge-transfer complexes makes it a candidate for developing novel semiconducting materials, coinciding with the search for more efficient optoelectronic devices. This dual applicability in both life sciences and materials research underscores the compound's interdisciplinary significance.

Quality control protocols for 2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile emphasize the importance of HPLC purity analysis and residual solvent testing, reflecting industry standards for research chemicals. Stability studies under various conditions (pH, temperature, light exposure) are routinely conducted, as these factors critically impact the compound's performance in both biological assays and material applications.

The scientific literature reveals growing interest in structural analogs of this compound, particularly those with modified sulfonyl groups or alternative heterocyclic systems. Such derivatives are being screened for improved pharmacokinetic properties or enhanced material characteristics, demonstrating how this core structure serves as a platform for innovation. Patent analyses show increasing activity around related structures, indicating their commercial potential in multiple technological sectors.

Environmental fate studies of CAS 1025633-09-3 and related compounds are gaining importance, responding to regulatory requirements for green chemistry metrics. Researchers are investigating biodegradation pathways and ecotoxicological profiles, ensuring that development of these molecules aligns with principles of sustainable chemistry. This approach mirrors broader trends in chemical industry toward environmentally benign processes and products.

As research continues, 2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile maintains its position as a compound of substantial scientific interest. Its multifaceted applications - from potential therapeutic agents to advanced materials - coupled with its synthetic accessibility, ensure its relevance in cutting-edge chemical research. Future directions likely include exploration of its structure-activity relationships and development of more efficient synthetic routes to meet the demands of both academic and industrial researchers.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1025633-09-3)2-((Tert-butyl)sulfonyl)-3-((2-methyl(4-quinolyl))amino)prop-2-enenitrile
A1102031
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0